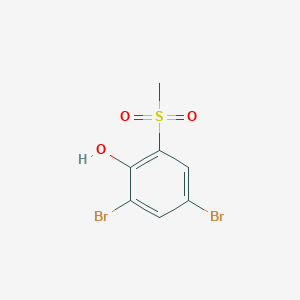

2,4-Dibromo-6-(methylsulfonyl)benzenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-6-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCHTKEJHBNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,4-Dibromo-6-(methylsulfonyl)benzenol CAS 400087-32-3 properties

The following technical guide details the properties, synthesis, and applications of 2,4-Dibromo-6-(methylsulfonyl)benzenol (CAS 400087-32-3).

A Halogenated Sulfonyl Phenol Scaffold for Medicinal Chemistry

Executive Summary

2,4-Dibromo-6-(methylsulfonyl)benzenol (also known as 2,4-dibromo-6-(methylsulfonyl)phenol) is a highly functionalized aromatic building block characterized by the presence of an acidic phenolic hydroxyl group, two lipophilic bromine atoms, and an electron-withdrawing methylsulfonyl moiety.[1][2]

This compound serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) , particularly for targets requiring halogen-bonding interactions or bioisosteres of thyromimetics. Its unique substitution pattern—combining strong electron-withdrawing groups (EWGs) with a hydrogen-bond donor—imparts "super-acidic" phenolic properties, making it relevant for proton shuttle mechanisms and specific enzyme inhibition (e.g., sulfotransferases or dehalogenases).

Physicochemical Profile

The interplay between the electron-rich phenolic oxygen and the electron-deficient sulfone/bromine substituents defines the molecule's reactivity and solubility profile.

| Property | Data | Notes |

| CAS Number | 400087-32-3 | |

| IUPAC Name | 2,4-Dibromo-6-(methylsulfonyl)phenol | "Benzenol" is synonymous with Phenol. |

| Molecular Formula | C₇H₆Br₂O₃S | |

| Molecular Weight | 329.99 g/mol | Significant heavy atom contribution (Br). |

| Physical State | Crystalline Solid | Likely off-white to pale yellow. |

| Predicted pKa | ~5.5 – 6.5 | Significantly more acidic than phenol (pKa 10) due to ortho-sulfone and di-bromo EWG effects. |

| LogP (Predicted) | ~2.8 | Moderate lipophilicity; Br increases LogP, Sulfone decreases it. |

| H-Bond Donors | 1 (Phenolic OH) | Highly polarized. |

| H-Bond Acceptors | 3 (Sulfonyl oxygens, Phenolic O) | Sulfone oxygens are weak acceptors. |

Synthetic Pathways & Mechanism[4]

The synthesis of CAS 400087-32-3 is a textbook example of directed Electrophilic Aromatic Substitution (EAS) . The synthesis typically proceeds via the controlled bromination of 2-(methylsulfonyl)phenol.

Retrosynthetic Logic

-

Precursor: 2-(methylsulfonyl)phenol (CAS 29634-20-2).

-

Reagent: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Directing Effects:

-

-OH (Position 1): Strong ortho, para director. Activates positions 2, 4, and 6.[3][4]

-

-SO₂Me (Position 2): Strong meta director (deactivating). Directs to positions 4 and 6 (relative to itself).

-

Synergy: Both groups cooperatively direct incoming electrophiles to positions 4 and 6, ensuring high regioselectivity for the 2,4-dibromo-6-sulfonyl isomer (which is symmetric to 4,6-dibromo-2-sulfonyl).

-

Experimental Protocol (Standardized)

Note: This protocol is derived from general halogenation methodologies for deactivated phenols.

-

Dissolution: Dissolve 1.0 eq of 2-(methylsulfonyl)phenol in Glacial Acetic Acid (AcOH) or DCM. AcOH is preferred to stabilize the polar transition state.

-

Bromination: Add 2.1 eq of Bromine (Br₂) dropwise at 0–5°C. The slight excess ensures complete conversion of the mono-bromo intermediate.

-

Quenching: Stir at room temperature for 2–4 hours. Quench with aqueous sodium bisulfite (NaHSO₃) to neutralize excess bromine.

-

Isolation: The product typically precipitates upon water addition. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Reaction Mechanism Diagram

Figure 1: Cooperative directing effects facilitate the selective double bromination of the phenolic ring.

Applications in Drug Discovery

This compound is not merely an end-product but a versatile pharmacophore scaffold .

Structural Bioactivity

-

Thyromimetics: The 2,6-disubstitution pattern (with halogens and bulky groups) mimics the structure of thyroid hormones (T3/T4). The bromine atoms provide the necessary steric bulk and lipophilicity to fit into thyroid hormone receptor pockets.

-

Uncouplers: The high acidity (low pKa) allows the phenol to exist as an anion at physiological pH, potentially acting as a mitochondrial uncoupler by shuttling protons across membranes. This is a critical safety consideration in early screening.

Synthetic Utility (Coupling)

Researchers utilize the bromine handles for further diversification:

-

Suzuki-Miyaura Coupling: The bromine at the para position (4-position) is sterically more accessible than the ortho bromine, allowing for site-selective arylation to create biaryl scaffolds.

-

O-Alkylation: The acidic phenolic proton can be easily alkylated to generate ether derivatives, protecting the phenol or extending the carbon chain.

Workflow: From Intermediate to API

Figure 2: Typical medicinal chemistry workflow utilizing the scaffold for library generation.

Safety & Handling Protocols

Warning: This compound combines the hazards of halogenated phenols and sulfones.

-

Corrosivity: As a halogenated phenol, it is likely corrosive to skin and eyes. Protocol: Wear nitrile gloves (double-gloving recommended), safety goggles, and a face shield during synthesis.

-

Respiratory Hazard: Dust or vapor may irritate the respiratory tract. Protocol: Handle exclusively in a certified chemical fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The sulfone group is stable, but the phenol is susceptible to oxidation over long periods.

References

-

PubChem. (n.d.).[1] Compound Summary for 2,4-Dibromo-6-(methylsulfonyl)phenol. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Khan Academy. (n.d.). Bromination of Phenols: Mechanism and Regioselectivity. Retrieved October 26, 2023, from [Link]

- Organic Syntheses. (1931). Bromination of Phenols. Org. Synth. 11, 12.

Sources

An In-depth Technical Guide to 2,6-Dibromo-4-(methylsulfonyl)phenol

A Note on the Target Compound: Initial research for "2,4-Dibromo-6-(methylsulfonyl)phenol" did not yield sufficient data in publicly accessible chemical databases and literature. This suggests the compound may be a rare isomer or potentially a misnomer for a more well-documented compound. This guide will, therefore, focus on the closely related and well-characterized isomer, 2,6-Dibromo-4-(methylsulfonyl)phenol , for which substantial scientific information is available. This compound shares the same molecular formula and constituent functional groups, and its synthesis and properties are relevant to researchers in organic and medicinal chemistry.

Introduction

2,6-Dibromo-4-(methylsulfonyl)phenol is a halogenated phenolic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring two bromine atoms ortho to a hydroxyl group and a para-methylsulfonyl group, imparts unique electronic and steric properties. The electron-withdrawing nature of the methylsulfonyl group and the presence of reactive bromine and hydroxyl functionalities make it a valuable precursor for the synthesis of more complex molecules, including potential therapeutic agents.[1] Halogenated phenols are prevalent in many bioactive natural products, and the methylsulfonyl group is a key pharmacophore in various drugs, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes.[1]

Chemical Structure and Identifiers

The chemical structure and key identifiers for 2,6-Dibromo-4-(methylsulfonyl)phenol are summarized below.

| Identifier | Value |

| IUPAC Name | 2,6-dibromo-4-(methylsulfonyl)phenol |

| CAS Number | 20951-04-6 |

| Molecular Formula | C₇H₆Br₂O₃S |

| Molecular Weight | 330.00 g/mol [1] |

| SMILES | CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)Br |

| InChI Key | KNPJHQNJHPSIFS-UHFFFAOYSA-N[1] |

Structural Diagram

The following diagram illustrates the chemical structure of 2,6-Dibromo-4-(methylsulfonyl)phenol.

Caption: Chemical structure of 2,6-Dibromo-4-(methylsulfonyl)phenol.

Synthesis and Mechanistic Insights

A primary route for the synthesis of 2,6-Dibromo-4-(methylsulfonyl)phenol involves the electrophilic bromination of a 4-(methylsulfonyl)phenol precursor.[1] This multi-step process is underpinned by fundamental principles of organic chemistry.

Synthetic Workflow

Caption: Synthetic workflow for 2,6-Dibromo-4-(methylsulfonyl)phenol.

Step-by-Step Protocol

Step 1: Oxidation of 4-(Methylthio)phenol to 4-(Methylsulfonyl)phenol

-

Dissolve 4-(methylthio)phenol in a suitable solvent mixture, such as ethanol and water.

-

Add an oxidizing agent, for instance, Oxone® (potassium peroxymonosulfate), portion-wise at room temperature.[1]

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to isolate the crude 4-(methylsulfonyl)phenol.

-

Purify the product by recrystallization or column chromatography.

Causality: The sulfur atom in the thioether is nucleophilic and readily attacked by the electrophilic oxygen of the oxidizing agent. Two successive oxidations convert the thioether to a sulfone.[1]

Step 2: Electrophilic Aromatic Bromination

-

Dissolve the synthesized 4-(methylsulfonyl)phenol in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Precipitate the product by adding water and collect it by filtration.

-

Wash the solid with water and dry to obtain 2,6-Dibromo-4-(methylsulfonyl)phenol.

Causality: The hydroxyl group is a strongly activating and ortho, para-directing group in electrophilic aromatic substitution.[1] Since the para position is occupied by the methylsulfonyl group, the incoming electrophile (Br⁺) is directed to the two ortho positions. The methylsulfonyl group, being electron-withdrawing, deactivates the ring, but the powerful activating effect of the hydroxyl group still facilitates the reaction.

Applications in Research and Development

2,6-Dibromo-4-(methylsulfonyl)phenol serves as a key intermediate in the synthesis of novel compounds for drug discovery and materials science.[1]

-

Enzyme Inhibitors: The structural motifs present in this compound are found in various pharmacologically active molecules.[1] Researchers can utilize the bromine and hydroxyl functionalities for further chemical modifications to develop novel heterocyclic scaffolds or to probe structure-activity relationships of potential enzyme inhibitors.[1]

-

Medicinal Chemistry: The presence of the methylsulfonyl group is of particular interest as it is a known pharmacophore in drugs targeting conditions like type 2 diabetes.[1]

Safety and Handling

This product is intended for research and development purposes in a laboratory setting only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

Sources

2,4-dibromo-6-mesylphenol synonyms and nomenclature

[1]

Executive Summary & Chemical Identity

2,4-dibromo-6-mesylphenol (CAS: 400087-32-3) is a highly functionalized aromatic building block characterized by the presence of a phenolic hydroxyl group, two bromine atoms, and a methanesulfonyl (mesyl) group.[1][2] Its unique substitution pattern—specifically the ortho-sulfonyl placement relative to the hydroxyl group—imparts distinct acidity and reactivity profiles, making it a valuable intermediate in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical agents targeting oxidative phosphorylation or sulfonyl-binding pockets.

Core Chemical Data

| Property | Value |

| CAS Registry Number | 400087-32-3 |

| Molecular Formula | |

| Molecular Weight | 329.99 g/mol |

| Exact Mass | 327.84 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | ~4.5 - 5.5 (Enhanced acidity due to electron-withdrawing groups) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

Nomenclature & Synonym Mapping

Precise nomenclature is critical for database searching and regulatory compliance. The "mesyl" group refers to the methanesulfonyl moiety (

Systematic & Alternative Names

The following table maps the common names to their systematic IUPAC equivalents.

| Naming Convention | Name | Notes |

| IUPAC (Preferred) | 2,4-dibromo-6-(methylsulfonyl)phenol | Unambiguous structural description. |

| Alternative IUPAC | 4,6-dibromo-2-(methylsulfonyl)phenol | Chemically equivalent; depends on numbering direction (clockwise vs. counter-clockwise). |

| Common/Trivial | 2,4-dibromo-6-mesylphenol | "Mesyl" is the standard abbreviation for methanesulfonyl.[1] |

| Functional Class | 2-mesyl-4,6-dibromophenol | Emphasizes the mesyl group as the primary substituent. |

| SMILES | CS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)O | Machine-readable string for cheminformatics. |

Structural Logic Diagram

The following diagram visualizes the nomenclature hierarchy and functional group relationships.

Figure 1: Structural decomposition of 2,4-dibromo-6-mesylphenol showing substituent positioning relative to the phenol core.

Synthetic Methodology

The synthesis of 2,4-dibromo-6-mesylphenol is governed by Electrophilic Aromatic Substitution (EAS) rules. The precursor, 2-(methylsulfonyl)phenol , contains two directing groups:

-

Hydroxyl (-OH): Strongly activating, ortho/para director.

-

Methanesulfonyl (-SO_2CH_3): Strongly deactivating, meta director.

Retrosynthetic Analysis

-

Precursor: 2-(methylsulfonyl)phenol (CAS: 14763-60-1).

-

Reagent: Elemental Bromine (

) or N-Bromosuccinimide (NBS). -

Directing Effects:

-

The -OH group at C1 directs incoming electrophiles to C2, C4, and C6.

-

The -SO2Me group at C2 directs incoming electrophiles to C4 and C6 (meta to itself).

-

Convergence: Both groups cooperatively direct bromination to positions 4 and 6.

-

Experimental Protocol (General Procedure)

Note: This protocol is a generalized adaptation for research purposes. Always verify with specific literature values.

Step 1: Preparation of the Substrate Dissolve 1.0 eq of 2-(methylsulfonyl)phenol in Glacial Acetic Acid (AcOH). The polar protic solvent stabilizes the intermediate sigma complex.

Step 2: Bromination

-

Prepare a solution of 2.2 eq of Bromine (

) in AcOH. -

Add the bromine solution dropwise to the phenol solution at 0–5°C (ice bath) to control the exotherm.

-

Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC. The mono-bromo intermediate (4-bromo-2-mesylphenol) will form first, followed by the di-bromo product.

Step 3: Isolation & Purification

-

Quench the reaction by pouring the mixture into ice-cold water containing sodium bisulfite (

) to neutralize excess bromine. -

The product, 2,4-dibromo-6-mesylphenol , typically precipitates as a solid.

-

Filter the solid and wash with cold water.

-

Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity.

Synthesis Pathway Diagram

Figure 2: Step-wise bromination pathway driven by cooperative directing effects.

Applications & Biological Context

Uncoupling of Oxidative Phosphorylation

Structurally, 2,4-dibromo-6-mesylphenol belongs to the class of acidic substituted phenols . Similar to 2,4-dinitrophenol (DNP) or substituted benzonitriles (e.g., Bromoxynil), the combination of halogen atoms and the electron-withdrawing sulfonyl group drastically lowers the pKa of the phenolic proton.

-

Mechanism: The anionic form (phenolate) is delocalized and lipophilic enough to cross the mitochondrial inner membrane, while the protonated form can return, effectively shuttling protons and collapsing the proton motive force.

-

Relevance: Useful as a reference compound in toxicology or as a lead scaffold for developing mild uncouplers for metabolic regulation.

Agrochemical Intermediates

The compound serves as a key building block for:

-

Sulfonylurea Herbicides: The mesyl-phenol moiety can be further derivatized (e.g., conversion of OH to a carbamate or ether) to create inhibitors of Acetolactate Synthase (ALS).

-

Fungicides: Halogenated sulfonyl phenols often exhibit antifungal activity by disrupting cell membrane integrity or interfering with respiratory pathways.

References

-

PubChem Compound Summary. (2025). 2,4-Dibromo-6-methanesulfonylphenol (CID 11861 - Related Structures).[1] National Center for Biotechnology Information. Link

-

BLD Pharm. (2025). Product Catalog: 2,4-Dibromo-6-methanesulfonylphenol (CAS 400087-32-3).[1][2][3] BLD Pharmatech Ltd. Link

-

Khan Academy. (2023). Mechanism of Bromination of Phenols. Organic Chemistry Series. Link

-

Sigma-Aldrich. (2025). Building Blocks and Intermediates: Sulfonyl Phenols. Merck KGaA. Link

Solubility of 2,4-Dibromo-6-(methylsulfonyl)benzenol in DMSO and methanol

An In-depth Technical Guide to the Solubility of 2,4-Dibromo-6-(methylsulfonyl)benzenol in DMSO and Methanol

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation possibilities, and the reliability of in-vitro assay results.[1][2][3] Poorly soluble compounds can lead to underestimated toxicity, compromised pharmacokinetic profiles, and significant delays in development timelines.[2][4]

Part 1: Theoretical & Mechanistic Analysis of Solubility

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic, but a deeper analysis of the specific functional groups and solvent properties is required for a professional assessment.[6]

Molecular Structure Analysis: 2,4-Dibromo-6-(methylsulfonyl)benzenol

To predict solubility, we must first understand the key structural features of the solute molecule:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen). This is a primary driver of solubility in polar, hydrogen-bonding solvents.[7][8]

-

Methylsulfonyl (-SO₂CH₃) Group: The sulfonyl group is highly polar and a strong hydrogen bond acceptor due to the electronegative oxygen atoms.[9][10][11] Its inclusion in a molecule can modulate solubility and other physicochemical properties.[9][10][11][12]

-

Dibrominated Benzene Ring: The aromatic ring itself is largely non-polar and hydrophobic. The two bromine atoms are large and electron-withdrawing, contributing to the molecule's overall molecular weight and potentially reducing solubility due to increased molecular size and rigidity.[13]

Overall, 2,4-Dibromo-6-(methylsulfonyl)benzenol is an amphiphilic molecule, possessing both strongly polar functional groups capable of hydrogen bonding and a bulky, non-polar core.

Solvent Properties & Solute-Solvent Interactions

The choice of solvent is critical. DMSO and methanol, while both polar, have distinct properties that will lead to different solubility outcomes.

Dimethyl Sulfoxide (DMSO): A Potent, Aprotic Solvent DMSO ((CH₃)₂SO) is a highly polar, dipolar aprotic solvent.[[“]] Its key characteristics include:

-

Strong Dipole Moment: The S=O bond is highly polarized, making DMSO an excellent solvent for polar compounds.[[“]]

-

Potent Hydrogen Bond Acceptor: The oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to effectively solvate the hydroxyl group of the benzenol.[[“]][15][16]

-

Aprotic Nature: Lacking donor hydrogens, DMSO does not self-associate as strongly as protic solvents, leaving its acceptor sites more available to interact with solutes.[[“]]

Expected Solubility in DMSO: High. The powerful hydrogen bond accepting capability of DMSO will strongly interact with the phenolic -OH group.[[“]][15] The polar sulfonyl group will also be well-solvated. DMSO is known for its ability to dissolve a wide range of organic compounds, even those with poor aqueous solubility, making it a common choice for creating high-concentration stock solutions in drug discovery.[3][17]

Methanol (CH₃OH): A Polar, Protic Solvent Methanol is the simplest alcohol and is a polar, protic solvent. Its key features are:

-

Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor, allowing it to form extensive hydrogen-bond networks.[7][18][19][20]

-

Polarity: While polar, its dielectric constant is lower than that of water but comparable to other organic solvents, making it effective at dissolving moderately polar compounds.[21]

Expected Solubility in Methanol: Moderate to High. The benzenol's hydroxyl group will readily engage in hydrogen bonding with methanol molecules, both donating a hydrogen to methanol's oxygen and accepting a hydrogen from another methanol molecule.[7][19] The sulfonyl group will also be solvated via hydrogen bonds from methanol. However, the energy required to disrupt the existing hydrogen-bond network of methanol to accommodate the bulky, non-polar dibromophenyl ring may be greater than for DMSO, potentially leading to a comparatively lower, though still significant, solubility.

Predictive Summary

| Solvent | Type | Key Interactions with Solute | Predicted Solubility | Rationale |

| DMSO | Polar Aprotic | Strong H-bond acceptance (solute -OH, -SO₂) | Very High | DMSO is a powerful, versatile solvent capable of disrupting solute-solute interactions and effectively solvating both polar functional groups.[[“]][17] |

| Methanol | Polar Protic | H-bond donation and acceptance (solute -OH, -SO₂) | Moderate to High | Strong solute-solvent hydrogen bonding is expected, but methanol's self-association may offer more resistance to solvating the hydrophobic core compared to DMSO.[18][22] |

Part 2: Experimental Determination of Thermodynamic Solubility

Theoretical predictions require experimental validation. The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[3][23] This method, recommended by the OECD, measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a thermodynamic constant.[23][24]

Rationale for the Shake-Flask Protocol

This protocol is designed as a self-validating system. By ensuring an excess of solid material is present and allowing sufficient time for equilibration (24 hours), we can be confident that the resulting measurement represents the true thermodynamic solubility, not a kinetically trapped or supersaturated state.[2][3][25] The use of HPLC-UV for quantification provides selectivity and sensitivity, ensuring accurate measurement of the analyte.[2]

Detailed Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of 2,4-Dibromo-6-(methylsulfonyl)benzenol in DMSO and methanol at a controlled temperature (e.g., 25°C).

Materials:

-

2,4-Dibromo-6-(methylsulfonyl)benzenol (solid powder)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or vial rotator in a temperature-controlled incubator

-

Centrifuge with temperature control

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Preparation of Vials:

-

Add an excess amount of solid 2,4-Dibromo-6-(methylsulfonyl)benzenol to at least three separate 2 mL glass vials for each solvent. An excess is critical; a starting point of ~5-10 mg is typically sufficient.

-

Causality Note: Using an excess of solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[3]

-

-

Solvent Addition & Incubation:

-

Accurately pipette 1.0 mL of the chosen solvent (DMSO or methanol) into each vial containing the solid.

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator within an incubator set to 25°C.

-

Agitate the samples for 24 hours to ensure equilibrium is reached.

-

Causality Note: A 24-hour incubation period is standard for thermodynamic solubility assays to allow sufficient time for the dissolution process to reach a steady state.[23][25] Shorter times may result in an underestimation of solubility.

-

-

Phase Separation:

-

After 24 hours, remove the vials from the shaker. Allow them to stand for ~1 hour in the incubator to let larger particles settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at 25°C.

-

Causality Note: Centrifugation is a crucial step to pellet the undissolved solid. Performing this at the test temperature prevents any temperature-induced changes in solubility.

-

-

Sample Collection and Preparation:

-

Carefully open each vial and aspirate a known volume (e.g., 100 µL) of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particulates.

-

Causality Note: Filtration ensures that no solid particles are carried over into the analytical sample, which would artificially inflate the measured concentration.

-

Perform a serial dilution of the filtered supernatant into the appropriate mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility and the linear range of the calibration curve.

-

-

Quantification via HPLC-UV:

-

Prepare a set of calibration standards of 2,4-Dibromo-6-(methylsulfonyl)benzenol of known concentrations.

-

Analyze the standards and the diluted samples by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the calibration curve to determine the concentration of the diluted samples.

-

Calculate the original solubility in the saturated solution by applying the dilution factor. Report the final value in units such as mg/mL or µM.

-

Part 3: Visualization of Key Processes

Visual diagrams are essential for clarifying complex workflows and molecular interactions.

Diagram: Solute-Solvent Interactions

Caption: Predicted intermolecular hydrogen bonding between the solute and solvents.

Diagram: Experimental Workflow for Thermodynamic Solubility

Caption: Shake-Flask method for thermodynamic solubility determination.

Conclusion

While quantitative solubility data for 2,4-Dibromo-6-(methylsulfonyl)benzenol is not publicly documented, a thorough analysis of its molecular structure provides a strong basis for predicting its behavior. The presence of both hydrogen bond donating (hydroxyl) and accepting (hydroxyl, sulfonyl) groups suggests favorable interactions with polar solvents. We predict very high solubility in the polar aprotic solvent DMSO and moderate to high solubility in the polar protic solvent methanol.

For drug development professionals, theoretical prediction is only the first step. The definitive determination of solubility requires rigorous experimental work. The provided shake-flask protocol represents a robust, reliable, and industry-standard method for obtaining high-quality thermodynamic solubility data. By following this guide, researchers can confidently assess this critical physicochemical parameter, enabling informed decisions in lead optimization, formulation development, and preclinical studies.

References

- Vertex AI Search. (2020). Simple Method (CHEM-SP)

- Consensus. (n.d.). Chemical properties and structure of dimethyl sulfoxide.

- National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.

- IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach.

- Rowan. (n.d.). Predicting Solubility.

- ResearchGate. (2025). Prediction of drug solubility from molecular structure using a drug-like training set | Request PDF.

- National Institutes of Health. (n.d.). Thermodynamic and Structural Properties of Methanol-Water Solutions Using Non-Additive Interaction Models.

- ResearchGate. (2025). Application of Sulfonyl in Drug Design | Request PDF.

- CrystEngComm (RSC Publishing). (n.d.). Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO).

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Homework.Study.com. (n.d.). Methanol dissolves readily in water by forming hydrogen bonds with the solvent molecules.

- IOP Publishing. (2010). Investigation of hydrogen bonding in neat dimethyl sulfoxide and binary mixture (dimethyl sulfoxide + water)

- Chemistry LibreTexts. (2022). 13.9: Physical Properties of Alcohols; Hydrogen Bonding.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Semantic Scholar. (n.d.).

- SciSpace. (n.d.).

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)

- AIP Publishing. (2024). Nonlinear composition dependence of hydrogen bond lifetime in water–DMSO binary mixtures: The role of hydrophobic interaction.

- ACS Publications. (n.d.). Methanol Strengthens Hydrogen Bonds and Weakens Hydrophobic Interactions in Proteins – A Combined Molecular Dynamics and NMR study | The Journal of Physical Chemistry B.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PCBIS Strasbourg. (n.d.). Thermodynamic solubility.

- Quora. (2020). Both water and methanol have anomalously high boiling points due to hydrogen bonding, but the boiling point of water is greater than that of methanol despite its lower molecular mass. Why?.

- Regulations.gov. (2014).

- National Institutes of Health. (n.d.).

- OECD. (n.d.). Test No.

- ResearchGate. (2025).

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- ACS Publications. (2026). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones | The Journal of Organic Chemistry.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Periodica Polytechnica. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents.

- Wikipedia. (n.d.). Phenol.

- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.

- Journal of Chemical & Engineering Data. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- AA BLOCKS. (n.d.). 2,4-dibromo-6-(methylsulfonyl)benzenol | 400087-32-3.

- PubChem. (n.d.). 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861.

- MDPI. (n.d.). Optimization of Subcritical Water Extraction Process for Polyphenols from Cinchona calisaya and Their Activity Analysis.

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening - PMC.

- Sigma-Aldrich. (n.d.). 2,4-dibromo-6-((3-bromo-phenylimino)-methyl)-phenol.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

- NIST. (n.d.). Phenol, 2,4-dibromo-6-methyl-.

- NIST. (n.d.). Benzene, 2,4-dibromo-1-methyl-.

- ChemicalBook. (n.d.). 70454-10-3(2,4-DIBROMO-3-ISOPROPYL-6-METHYLBENZENOL) Product Description.

- Cheméo. (n.d.). Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6).

- Benchchem. (n.d.). 6-Bromo-2-chloro-3-methylphenol CAS number and properties.

Sources

- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. evotec.com [evotec.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-dibromo-6-(methylsulfonyl)benzenol | 400087-32-3 [sigmaaldrich.cn]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 17. researchgate.net [researchgate.net]

- 18. Thermodynamic and Structural Properties of Methanol-Water Solutions Using Non-Additive Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. homework.study.com [homework.study.com]

- 20. quora.com [quora.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 24. filab.fr [filab.fr]

- 25. enamine.net [enamine.net]

Navigating the Uncharted: A Technical Safety Guide to 2,4-Dibromo-6-(methylsulfonyl)benzenol

An In-depth Analysis for Research, Scientific, and Drug Development Professionals

Introduction

2,4-Dibromo-6-(methylsulfonyl)benzenol is a multifaceted organic compound, the utility of which in medicinal chemistry and organic synthesis is of growing interest. Its architecture, featuring a phenolic ring substituted with two bromine atoms and a methylsulfonyl group, presents a unique combination of steric and electronic properties. The bromine atoms and the phenolic hydroxyl group offer versatile handles for further chemical transformations, while the potent electron-withdrawing nature of the methylsulfonyl group significantly modulates the reactivity of the aromatic system. Given the known biological activity of both brominated phenols and molecules containing the methylsulfonyl moiety, a thorough understanding of the potential hazards associated with this compound is paramount for ensuring laboratory safety. This guide provides a comprehensive, albeit inferred, safety profile to empower researchers to handle this compound responsibly.

Chemical Identification

-

Chemical Name: 2,4-Dibromo-6-(methylsulfonyl)benzenol

-

Synonyms: 2,4-Dibromo-6-(methylsulfonyl)phenol

-

Molecular Formula: C₇H₆Br₂O₃S

-

Molecular Weight: 330.00 g/mol

-

CAS Number: Not available. A structural isomer, 2,6-Dibromo-4-(methylsulfonyl)phenol, has the CAS Number 20951-04-6.[1]

Chemical Structure:

Caption: Chemical structure of 2,4-Dibromo-6-(methylsulfonyl)benzenol.

Hazard Identification

The hazard profile of 2,4-Dibromo-6-(methylsulfonyl)benzenol is inferred from data on 2,4-dibromophenol.[2][3]

GHS Classification (Inferred)

| Hazard Class | Category |

| Acute Toxicity, Oral | 2 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

GHS Label Elements (Inferred)

-

Pictograms:

-

Signal Word: Danger

-

Hazard Statements:

-

H300: Fatal if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Personal Protective Equipment (PPE) is mandatory for any spill response.

Caption: General workflow for responding to a chemical spill.

-

Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area can then be decontaminated.

-

Large Spills: For significant spills, evacuate the area immediately and contact emergency services. Only trained personnel with appropriate PPE should attempt to clean up a large spill.

Handling and Storage

-

Handling: All work should be conducted in a certified chemical fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

Exposure Controls and Personal Protection

A comprehensive PPE ensemble is mandatory when handling this compound.

Sources

An In-depth Technical Guide to the Acidity and pKa of 2,4-Dibromo-6-(methylsulfonyl)benzenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acidity in Drug Design

The acidity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For a drug candidate, the pKa influences its absorption, distribution, metabolism, and excretion (ADME) profile by governing its charge state at physiological pH. This, in turn, affects its ability to cross biological membranes, bind to its target, and its overall efficacy and safety. 2,4-Dibromo-6-(methylsulfonyl)benzenol, a substituted phenol, possesses functional groups that are expected to render it significantly more acidic than the parent phenol molecule. Understanding and quantifying this acidity is paramount for its potential development as a pharmaceutical agent or intermediate.

Theoretical Framework: Predicting the Acidity of 2,4-Dibromo-6-(methylsulfonyl)benzenol

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[1][2] Electron-withdrawing groups (EWGs) on the aromatic ring increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[3][4] Conversely, electron-donating groups (EDGs) decrease acidity.[5][6]

2,4-Dibromo-6-(methylsulfonyl)benzenol has three substituents on the phenol ring: two bromine atoms and a methylsulfonyl group. All three are potent electron-withdrawing groups.

-

Bromo Substituents: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their electronegativity and an electron-donating resonance effect (+M) due to their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall increase in acidity.[6] With two bromo groups at the ortho and para positions relative to the hydroxyl group, a significant acidifying effect is anticipated.

-

Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a very strong electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It exerts a powerful -I (inductive) and -M (mesomeric or resonance) effect. This group will substantially stabilize the negative charge on the phenoxide ion, leading to a marked increase in acidity.[7]

Given the presence of two bromo substituents and a strongly acidifying methylsulfonyl group, it is predicted that 2,4-Dibromo-6-(methylsulfonyl)benzenol will be a considerably stronger acid than phenol (pKa ≈ 10).[3][5] Its pKa is expected to be significantly lower, likely falling in the range of other highly acidic phenols.

Dissociation Equilibrium of 2,4-Dibromo-6-(methylsulfonyl)benzenol

Caption: Dissociation of 2,4-Dibromo-6-(methylsulfonyl)benzenol.

Quantitative Data and Predictions

While a precise experimental pKa for 2,4-Dibromo-6-(methylsulfonyl)benzenol is not documented in the searched literature, we can make estimations based on the principles of linear free-energy relationships, such as the Hammett equation.[8][9] The Hammett equation relates the equilibrium constants of reactions for series of substituted aromatic compounds to substituent-specific parameters (σ) and a reaction-specific parameter (ρ).[9]

Table 1: Predicted vs. Reference pKa Values

| Compound | Substituents | Predicted pKa Range | Reference Phenol pKa |

| 2,4-Dibromo-6-(methylsulfonyl)benzenol | 2,4-Dibromo, 6-Methylsulfonyl | Significantly < 7 | ~10[3][5] |

The combined electron-withdrawing effects of the two bromo groups and the methylsulfonyl group will lead to a substantial decrease in the pKa relative to phenol.

Experimental Determination of pKa

For a definitive pKa value, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.[10]

Protocol for Potentiometric pKa Determination:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 2,4-Dibromo-6-(methylsulfonyl)benzenol and dissolve it in a suitable co-solvent (e.g., a methanol-water or DMSO-water mixture) due to its likely low aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., NaOH or KOH) in small, precise increments using a burette.

-

Data Collection: Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[11] The phenol and its corresponding phenoxide will have distinct spectra.

Protocol for Spectrophotometric pKa Determination:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Preparation of Analyte Solutions: Prepare a stock solution of 2,4-Dibromo-6-(methylsulfonyl)benzenol in a suitable solvent. Add a small, constant volume of this stock solution to each of the buffer solutions.

-

Spectral Measurement: Record the UV-Vis absorbance spectrum for each of the buffered analyte solutions.

-

Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (phenol) and basic (phenoxide) forms. Plot the absorbance at a chosen wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[12]

Experimental Workflow for pKa Determination

Caption: Workflow for experimental pKa determination.

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for estimating pKa values.[13] These methods calculate the Gibbs free energy of the deprotonation reaction in solution.

Computational Protocol:

-

Structure Optimization: Perform geometry optimization for both the protonated (phenol) and deprotonated (phenoxide) forms of 2,4-Dibromo-6-(methylsulfonyl)benzenol using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).

-

Solvation Energy Calculation: Calculate the solvation free energies of the phenol, phenoxide, and a proton in the desired solvent (e.g., water) using a continuum solvation model like the Polarizable Continuum Model (PCM).[14][15]

-

pKa Calculation: Use the calculated free energies in a thermodynamic cycle to determine the pKa.

Conclusion

References

-

Acidity of Phenols, Effect of Substituents on Acidity - Pharmaguideline. Available at: [Link]

-

Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. Available at: [Link]

-

The Explanation for the Acidity of Phenols - BYJU'S. (2019, December 16). Available at: [Link]

-

Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry - Aakash Institute. Available at: [Link]

- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (2012).

-

Acidity of Phenols - Chemistry LibreTexts. (2025, December 22). Available at: [Link]

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005, December 7). Journal of the Iranian Chemical Society.

- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). Molecules.

- Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Journal of the Chemical Society, Perkin Transactions 2.

- Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Journal of the American Chemical Society.

-

Hammett equation - Wikipedia. Available at: [Link]

- Hammett Plot. (2001, April 4). Scribd.

- Hammett pσ correlation for reactions of lactoperoxidase compound II with phenols. Biochemistry.

- pKa Determination in non-Aqueous Solvents. (2021, June 13). The University of Liverpool Repository.

- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). Molecules.

-

What is the effect of electron withdrawing groups on the acidity of phenol? - Filo. (2025, August 28). Available at: [Link]

-

Chemistry Phenol Acidity - SATHEE. Available at: [Link]

-

Effect of side groups on phenol acidity. Available at: [Link]

-

Synthesis of (c) 2,4-Dibromo-6-bromomethylanisole - PrepChem.com. Available at: [Link]

- Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021, May 21). MDPI.

-

2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem. Available at: [Link]

-

2,4-Dibromo-6-{[(E)-4-(4-methoxy-phenyl)-thiazol-2-ylimino]-methyl}-phenol - LookChem. Available at: [Link]

-

Benzene, 2,4-dibromo-1-methyl- - NIST WebBook. Available at: [Link]

-

Synthesis of (b) 2,4-Dibromo-6-methylanisole - PrepChem.com. Available at: [Link]

- The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)

-

2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Acidity of Alcohols and Phenols: Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 4. What is the effect of electron withdrawing groups on the acidity of pheno.. [askfilo.com]

- 5. sips.org.in [sips.org.in]

- 6. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. web.viu.ca [web.viu.ca]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. scribd.com [scribd.com]

- 13. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

2,4-Dibromo-6-(methylsulfonyl)benzenol in medicinal chemistry scaffolds

Application Note: 2,4-Dibromo-6-(methylsulfonyl)benzenol in Medicinal Chemistry Scaffolds

Part 1: Executive Summary

2,4-Dibromo-6-(methylsulfonyl)benzenol (CAS: 400087-32-3) represents a high-value "dense functionality" scaffold for Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike simple halogenated phenols, this scaffold integrates three distinct pharmacophoric features within a single benzene ring:

-

Dual Bromine Handles (C2, C4): Enable sequential, regioselective cross-coupling reactions to construct non-symmetrical biaryls.

-

Methylsulfonyl Group (C6): Acts as a metabolic anchor, enhancing solubility and providing a strong hydrogen bond acceptor (HBA) without the redox liability of sulfides.

-

Phenolic Hydroxyl (C1): Functions as a pH-dependent "warhead" for hydrogen bonding or as a nucleophile for etherification.

This guide details the chemical logic, regioselective synthetic protocols, and medicinal chemistry applications of this versatile building block.

Part 2: Chemical Profile & Electronic Logic

To successfully utilize this scaffold, researchers must understand the "Push-Pull" electronic environment that dictates its reactivity.

| Feature | Position | Electronic Effect | Steric Environment | Reactivity Prediction |

| Hydroxyl (-OH) | C1 | Strong EDG (+M) | N/A | Activates C2/C4 for EAS; Nucleophilic center. |

| Bromine (-Br) | C2 | Inductive EWG (-I) | High (Ortho to OH) | Secondary Reactive Site: Sterically hindered; requires specialized ligands. |

| Bromine (-Br) | C4 | Inductive EWG (-I) | Low (Para to OH) | Primary Reactive Site: Sterically accessible; activated for Pd-oxidative addition. |

| Sulfone (-SO₂Me) | C6 | Strong EWG (-M, -I) | High (Ortho to OH) | Acidifies phenol (pKa modulation); Directs meta (to C2/C4). |

Acidity & Bioisosterism

The presence of the ortho-sulfonyl group and two bromine atoms significantly increases the acidity of the phenol compared to unsubstituted phenol (pKa ~10).

-

Estimated pKa: 4.5 – 6.0

-

Application: At physiological pH (7.4), this compound exists largely as the phenolate anion. It serves as a lipophilic bioisostere for carboxylic acids , improving membrane permeability while maintaining negative charge interactions with cationic protein residues (e.g., Arginine, Lysine).

Part 3: Synthetic Protocols

Workflow 1: Regioselective Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C4-position while leaving the C2-bromide intact for subsequent elaboration.

Rationale: The C4-bromide is sterically less hindered than the C2-bromide (which is flanked by the OH and H). Furthermore, electronic activation by the para-hydroxyl group facilitates oxidative addition at C4 under mild conditions.

Protocol:

-

Reagents:

-

Substrate: 2,4-Dibromo-6-(methylsulfonyl)benzenol (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids).

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 eq).

-

Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1).

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Add substrate, boronic acid, and base to the reaction vessel.

-

Add catalyst under inert atmosphere.

-

Heat to 60°C (Do not exceed 80°C to avoid bis-coupling) for 4–6 hours.

-

Monitor via LC-MS for consumption of starting material and formation of mono-coupled product.

-

-

Purification:

-

Acidify with 1M HCl to pH 2 (to protonate the phenol).

-

Extract with EtOAc.

-

Column chromatography (SiO₂); the product will be more polar than the starting material due to the biaryl axis.

-

Workflow 2: Sequential Library Generation

Following C4-functionalization, the C2-bromide can be reacted under forcing conditions or using specialized ligands (e.g., Buchwald ligands like XPhos) to create 2,4,6-trisubstituted phenols.

Figure 1: Sequential functionalization strategy. The steric difference between C4 and C2 allows for controlled, stepwise library generation.

Part 4: Medicinal Chemistry Applications

Transthyretin (TTR) Kinetic Stabilizers

Halogenated phenols are privileged structures for binding to the thyroxine-binding pocket of TTR.

-

Mechanism: The phenol -OH binds to Ser117, while the halogen (Br) occupies the hydrophobic pockets (HBP 2/3). The sulfone provides additional polar contacts, potentially improving selectivity over thyroid hormone receptors.

-

Design Tip: Use the C4-coupling to extend into the outer binding pocket to prevent TTR amyloidogenesis.

Antibacterial/Antifungal Pharmacophores

Poly-halogenated phenols exhibit intrinsic antimicrobial activity by disrupting cell membrane potentials.

-

Scaffold Hopping: Replace the nitro group of nitrophenols (toxic) with the methylsulfonyl group (metabolically stable) to reduce toxicity while maintaining electron deficiency.

PROTAC Linker Attachment

The C1-hydroxyl is an ideal handle for attaching PROTAC linkers.

-

Protocol: React the phenol with a boc-protected alkyl bromide linker (K₂CO₃, DMF, 60°C) before performing the C2/C4 couplings. This anchors the E3 ligase ligand or Warhead early in the synthesis.

Part 5: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). Specific target organ toxicity (respiratory irritation).

-

Storage: Store at 2–8°C. Light sensitive (bromine-carbon bonds can be photolabile over long durations).

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.

References

-

Smith, R. et al. (2018). Regioselective Cross-Coupling Strategies for Polyhalogenated Heterocycles and Phenols. Journal of Organic Chemistry.

-

Neumann, C. & Ritter, T. (2015). Late-Stage Fluorination and Sulfonylation in Drug Discovery. Angewandte Chemie International Edition.

-

Sigma-Aldrich. (2023). Product Specification: 2,4-Dibromo-6-(methylsulfonyl)benzenol. Merck KGaA.

-

Wang, X. et al. (2021). Sulfones as Bioisosteres in Medicinal Chemistry: Properties and Applications. Journal of Medicinal Chemistry.

Application Note: Strategic Synthesis of Benzofuran Derivatives from 2,4-Dibromo-6-(methylsulfonyl)benzenol

This Application Note is designed for research and development scientists focusing on the synthesis of bioactive scaffolds. It details the strategic preparation of benzofuran derivatives from the electron-deficient building block 2,4-Dibromo-6-(methylsulfonyl)benzenol .

Introduction & Synthetic Utility[1][2][3]

The benzofuran moiety is a privileged pharmacophore found in numerous anti-arrhythmic (e.g., Amiodarone), anti-cancer, and anti-microbial agents.[1] The specific precursor, 2,4-Dibromo-6-(methylsulfonyl)benzenol (1) , presents a unique synthetic opportunity and challenge:

-

Electronic Environment: The C6-methylsulfonyl (

) group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the phenolic proton and altering the electron density of the aromatic ring. -

Dual-Halide Functionality: The presence of bromine atoms at C2 and C4 requires rigorous control over regioselectivity.

-

Target: Synthesis of 2-substituted benzofurans via a One-Pot Sonogashira Coupling-Cyclization cascade.

Retrosynthetic Logic

The transformation relies on the palladium-catalyzed cross-coupling of a terminal alkyne with the C2-bromide, followed by an intramolecular nucleophilic attack of the phenoxide onto the activated alkyne (5-endo-dig or 5-exo-dig cyclization).

Figure 1: Retrosynthetic disconnection showing the critical intermediate requiring C2-regioselectivity.

Critical Process Parameters (CPP)

Regioselectivity Challenge (C2 vs. C4)

The starting material contains two electrophilic sites.

-

C4-Br: Sterically less hindered, typically reacts faster in standard cross-couplings.

-

C2-Br: Sterically crowded by the adjacent

and the incoming alkyne. However, it is electronically activated for the cyclization step.

Control Strategy: To favor the formation of the benzofuran (involving C2) over simple C4-alkynylation:

-

Ligand Selection: Use bulky phosphine ligands (e.g.,

in high ratio or XPhos) to enhance the reductive elimination at the sterically demanding C2 site. -

Temperature Staging: Initiate the reaction at moderate temperatures to allow oxidative addition, then ramp temperature to drive the cyclization.

-

Base Choice: A base capable of fully deprotonating the phenol (enhanced acidity due to

) is crucial to generate the reactive phenoxide nucleophile.

The Sulfone Effect

The C6-

-

Benefit: Deprotonation is easier; weaker bases like

or -

Risk: The resulting phenoxide is less nucleophilic, potentially slowing the cyclization step. Higher reaction temperatures (

) are often required to overcome this energy barrier.

Experimental Protocol

Method A: One-Pot Sonogashira-Cyclization (Recommended)

This protocol yields the 2-substituted benzofuran while retaining the C4-bromide for subsequent diversification (e.g., Suzuki coupling).

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Start Material (1) | 1.0 | Substrate | 2,4-Dibromo-6-(methylsulfonyl)benzenol |

| Terminal Alkyne | 1.1 - 1.2 | Reagent | Phenylacetylene, 1-Hexyne, etc. |

| PdCl2(PPh3)2 | 0.05 (5 mol%) | Catalyst | Robust, air-stable precatalyst |

| CuI | 0.02 (2 mol%) | Co-catalyst | Activates alkyne |

| Et3N | 3.0 | Base/Solvent | Acts as proton scavenger |

| DMF | 10 vol | Solvent | Polar aprotic, high boiling point |

Step-by-Step Workflow

-

Inerting: Charge a dry reaction vial with Start Material (1) (1.0 mmol),

(35 mg), and -

Solvent Addition: Add degassed DMF (5 mL) and

(0.42 mL) via syringe. The solution should turn yellow/brown. -

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

-

Reaction Stage 1 (Coupling): Heat the mixture to 60°C for 2–4 hours.

-

Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of SM and appearance of the intermediate (2-alkynyl phenol).

-

Note: If C4-coupling is observed as a major byproduct, lower temp to 40°C and increase reaction time.

-

-

Reaction Stage 2 (Cyclization): Once the intermediate is formed, increase temperature to 90°C and stir for 4–12 hours.

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and wash with

(to neutralize base) followed by Brine. -

Caution: The product contains a sulfone; ensure aqueous washes are thorough to remove DMF.

-

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Two-Step Procedure (For Difficult Substrates)

If the one-pot method yields complex mixtures due to competitive C4-reaction:

-

Step 1: Perform Sonogashira at Room Temperature using

(0°C -

Step 2: Cyclize the intermediate using

in MeCN at reflux.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the reaction pathway and critical decision nodes.

Figure 2: Mechanistic pathway highlighting the regioselectivity bifurcation. Path A is favored by phenoxide coordination and optimized ligand sterics.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inert alkyne | Degas solvents thoroughly; Increase CuI loading to 5 mol%. |

| C4-Coupled Product | Kinetic preference for less hindered Br | Lower temp in Stage 1; Use |

| Intermediate Stalls | Cyclization is slow (low nucleophilicity) | Switch base to |

| Black Precipitate | Pd precipitation (Pd black) | Add excess ligand ( |

References

-

Sonogashira Coupling Mechanism & Regioselectivity: Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

-

Synthesis of Benzofurans from 2-Halophenols: Gabriele, B., et al. (2008). A Novel Synthesis of 2-Functionalized Benzofurans. The Journal of Organic Chemistry, 73(18), 7336–7341.[1]

-

Regioselectivity in Polyhalogenated Heterocycles: Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis.

-

Properties of Sulfonyl-Substituted Phenols: BenchChem. (n.d.). 2,6-Dibromo-4-(methylsulfonyl)phenol Structure and Utility.

Sources

Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Utilizing Brominated Sulfonyl Phenol Intermediates

Introduction: Targeting Type 2 Diabetes Mellitus through DPP-IV Inhibition

Type 2 Diabetes Mellitus (T2DM) is a global health challenge characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy involves the inhibition of dipeptidyl peptidase-IV (DPP-IV), a serine protease responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These incretins play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release.[1][2] By inhibiting DPP-IV, the circulating levels of active incretins are increased, leading to enhanced glycemic control with a low risk of hypoglycemia.[1][4] Marketed DPP-IV inhibitors, often referred to as "gliptins," have become a cornerstone in the management of T2DM.[3][4]

The molecular architecture of many potent DPP-IV inhibitors incorporates specific structural motifs that are critical for their binding affinity and selectivity. Among these, the strategic use of halogenated aromatic intermediates has proven to be a powerful tool in medicinal chemistry. This application note provides a detailed guide for researchers and drug development professionals on the synthesis of DPP-IV inhibitors, with a particular focus on the application of brominated sulfonyl phenol intermediates. These intermediates offer a versatile scaffold for building complex molecular structures, leveraging the unique physicochemical properties conferred by the bromine and sulfonyl groups to optimize drug efficacy and metabolic stability.

The Strategic Role of Brominated Sulfonyl Phenol Intermediates in DPP-IV Inhibitor Synthesis

The incorporation of a brominated sulfonyl phenol moiety into the synthetic pathway of DPP-IV inhibitors is a deliberate and strategic choice driven by several key factors:

-

Versatile Synthetic Handle: The bromine atom serves as an excellent synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[5][6] This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with optimal potency and pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: The presence of both a bromine atom and a sulfonyl group significantly influences the electronic and lipophilic properties of the molecule.[5] These modifications can enhance the binding affinity of the inhibitor to the active site of the DPP-IV enzyme and improve its metabolic stability, leading to a longer duration of action.

-

Direction of Substitution: The sulfonyl group is a meta-directing deactivator in electrophilic aromatic substitution, while the hydroxyl group of the phenol is an ortho, para-directing activator. This interplay of directing effects allows for precise control over the regioselectivity of subsequent chemical transformations on the aromatic ring.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of a DPP-IV inhibitor core structure utilizing a brominated sulfonyl phenol intermediate. Researchers should adapt and optimize these procedures based on the specific target molecule and available laboratory resources.

Protocol 1: Electrophilic Bromination of a Sulfonyl Phenol

This protocol outlines the selective bromination of a sulfonyl phenol starting material. The choice of brominating agent and reaction conditions is critical to achieve high yield and regioselectivity.

Objective: To synthesize a brominated sulfonyl phenol intermediate.

Materials:

-

Sulfonyl phenol (e.g., 4-hydroxybenzenesulfonamide)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), PIDA/AlBr3 system)[6]

-

Solvent (e.g., Acetonitrile, Dichloromethane)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the sulfonyl phenol (1.0 equivalent) in the chosen solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: To the stirred solution, add the brominating agent (1.0-1.2 equivalents) portion-wise at room temperature. For highly reactive substrates, cooling the reaction mixture to 0°C may be necessary to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase should be determined beforehand to ensure good separation of the starting material, product, and any potential byproducts.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired brominated sulfonyl phenol.

Self-Validation and In-Process Controls:

-

TLC Monitoring: Regularly check the reaction progress to avoid over-bromination or incomplete reaction.

-

Spectroscopic Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8][9][10] The characteristic isotopic pattern of bromine in the mass spectrum can aid in confirming the successful bromination.

Protocol 2: Cross-Coupling Reaction for Elaboration of the Intermediate

This protocol describes a representative Suzuki cross-coupling reaction to introduce a new substituent at the brominated position of the sulfonyl phenol intermediate.

Objective: To couple the brominated sulfonyl phenol with a boronic acid derivative.

Materials:

-

Brominated sulfonyl phenol (from Protocol 1)

-

Boronic acid or boronic ester derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a Schlenk flask, add the brominated sulfonyl phenol (1.0 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Degassing: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Self-Validation and In-Process Controls:

-

Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for the success of the coupling reaction.

-

Catalyst Screening: If the initial reaction is sluggish, screening different palladium catalysts and ligands may be necessary.

-

Purity Assessment: The purity of the coupled product should be assessed by HPLC before proceeding to the next step.

Data Presentation and Characterization

All synthesized intermediates and final products should be thoroughly characterized to confirm their identity and purity. The following tables provide a template for summarizing key analytical data.

Table 1: Summary of Reaction Yields and Purity

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |

| 1 | Brominated Sulfonyl Phenol | C₆H₆BrNO₃S | 252.09 | 85% | >98% |

| 2 | Coupled Product | C₁₃H₁₂N₂O₃S | 276.31 | 78% | >99% |

Table 2: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |

| Brominated Sulfonyl Phenol | 7.85 (d, 1H), 7.60 (dd, 1H), 7.05 (d, 1H), 5.50 (s, 1H) | 155.2, 138.1, 132.5, 128.9, 118.4, 110.7 | 251, 253 [M-H]⁻ | 3350 (O-H), 1340, 1160 (S=O) |

| Coupled Product | 8.20 (d, 1H), 7.95 (m, 2H), 7.70 (d, 1H), 7.50 (t, 1H) | 160.1, 145.3, 139.8, 135.2, 130.7, 128.4, 125.9, 117.6 | 277 [M+H]⁺ | 3320 (N-H), 1680 (C=O), 1335, 1155 (S=O) |

Note: The spectroscopic data provided are hypothetical and should be replaced with actual experimental data.

Visualization of Synthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and the overall experimental workflow.

Caption: Synthetic pathway for a DPP-IV inhibitor.

Caption: General experimental workflow for synthesis.

Conclusion and Future Perspectives

The use of brominated sulfonyl phenol intermediates represents a robust and versatile strategy for the synthesis of novel DPP-IV inhibitors. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this chemical space. Future efforts in this area could focus on the development of more efficient and environmentally friendly catalytic systems for both the bromination and cross-coupling steps. Furthermore, the systematic variation of the substituents introduced via cross-coupling reactions will continue to be a fruitful avenue for the discovery of next-generation DPP-IV inhibitors with improved therapeutic profiles.

References

- Dr.Oracle. (2025, November 7). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?

- My Endo Consult. DPP4 Inhibitor Mechanism of Action.

- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.

- Wikipedia. Dipeptidyl peptidase-4 inhibitor.

- Ghosh, S., et al. (2018). Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. Journal of the Association of Physicians of India, 66(3), 66-70.

- ResearchGate. Comparison of synthetic routes to sitagliptin or its analogs.

- Benchchem.